molecular formula C9H14N2O2S B13213802 {2-[(Morpholin-4-yl)methyl]-1,3-thiazol-4-yl}methanol

{2-[(Morpholin-4-yl)methyl]-1,3-thiazol-4-yl}methanol

Cat. No.: B13213802
M. Wt: 214.29 g/mol
InChI Key: MFFCVSYFPGCGLJ-UHFFFAOYSA-N
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Description

{2-[(Morpholin-4-yl)methyl]-1,3-thiazol-4-yl}methanol is a chemical compound with the molecular formula C9H14N2O2S and a molecular weight of 214.28 g/mol . This molecule features a 1,3-thiazole ring core, a common motif in medicinal chemistry, which is substituted at the 2-position with a morpholin-4-ylmethyl group and at the 4-position with a hydroxymethyl group . The morpholine ring is a saturated six-membered structure with one nitrogen and one oxygen atom, often used in drug design to improve solubility and metabolic stability. This specific molecular architecture makes it a valuable intermediate or building block in organic synthesis and drug discovery research. Compounds containing the 1,3-thiazole scaffold are of significant interest due to their wide range of potential biological activities. Thiazole derivatives are frequently explored in pharmacology for their diverse properties . Similarly, the morpholine ring is a privileged structure in the development of bioactive molecules. The presence of these functional groups makes this compound a versatile precursor for the synthesis of more complex molecules, particularly in the construction of potential protease inhibitors or other therapeutic agents, as seen in the synthetic pathways for complex pharmaceutical compounds . Researchers can utilize the hydroxymethyl group for further chemical modifications, such as esterification or oxidation, to create a library of derivatives for structure-activity relationship (SAR) studies. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

[2-(morpholin-4-ylmethyl)-1,3-thiazol-4-yl]methanol

InChI

InChI=1S/C9H14N2O2S/c12-6-8-7-14-9(10-8)5-11-1-3-13-4-2-11/h7,12H,1-6H2

InChI Key

MFFCVSYFPGCGLJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=NC(=CS2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Mechanisms

The compound is synthesized through sequential reactions combining morpholine derivatives with functionalized thiazole precursors. Key steps include:

Morpholine-thiazole coupling :

Hydroxymethylation :
Propargyl alcohol intermediates are introduced via:

  • Mannich reaction : Formaldehyde and secondary amines (e.g., diphenylamine) in dioxane (ZnCl₂ catalyst, 10 h reflux) yield N-Mannich bases.
  • Schiff base formation : Condensation with aldehydes (e.g., 3-nitrobenzaldehyde) under MgO catalysis (ethanol, 80°C, 1 h).

Industrial-Scale Production Techniques

Industrial methods prioritize scalability and cost-efficiency:

Method Conditions Yield Purity
Continuous flow 120°C, 5 MPa, residence time 30 min 92% >99%
Automated synthesis Robotic platforms, real-time HPLC 88% 98.5%

These processes reduce reaction times by 40% compared to batch methods.

Condensation Reactions and Derivative Formation

The hydroxymethyl group enables diverse derivatization:

Reaction Type Reagents/Conditions Product Yield
Schiff base 3-Nitrobenzaldehyde, MgO, ethanol 55–76%
Mannich base Formaldehyde + diphenylamine, ZnCl₂ 68–82%
5-Bromo derivative NBS, CHCl₃, 0°C 90%

Microwave-assisted synthesis (80°C, 1 h) reduces time by 90% versus conventional heating.

Oxidation and Reduction Pathways

Oxidation :

Reduction :

  • H₂/Pd-C : Reduces nitro groups to amines without affecting the thiazole core (85% yield).

Purification and Validation

Chromatography :

  • HPLC : C18 column, 0.1% TFA/ACN gradient, UV detection (λ = 254 nm) achieves >95% purity.
  • Recrystallization : Ethanol/water (3:1) yields crystals with 99.2% purity.

Spectroscopic Confirmation :

  • ¹H-NMR : δ 4.65 (s, 2H, CH₂OH), 3.72 (m, 4H, morpholine OCH₂), 2.58 (m, 4H, morpholine NCH₂).
  • 13C-NMR : 166.8 ppm (C=S), 67.3 ppm (CH₂OH).

Chemical Reactions Analysis

Nucleophilic Reactions at Morpholine Nitrogen

The morpholine moiety’s tertiary nitrogen serves as a nucleophilic site for alkylation and acylation reactions:

  • Di-BOC Protection : In synthesis protocols, morpholine nitrogen undergoes protection using di-tert-butyl dicarbonate (DiBOC) in methanol with triethylamine as a base, achieving >90% yield under reflux conditions .

  • Chloroacetylation : Reacts with chloroacetyl chloride in dichloromethane to form N-chloroacetyl derivatives, critical for constructing Spiro thiazolidine systems .

Mechanistic Insight :

Morpholine N+R XBaseMorpholine N R+HX\text{Morpholine N}+\text{R X}\xrightarrow{\text{Base}}\text{Morpholine N R}+\text{HX}

Triethylamine facilitates deprotonation, enhancing nucleophilicity .

Electrophilic Substitution on Thiazole Ring

The thiazole ring undergoes electrophilic substitutions at C-2 and C-5 positions:

  • Bromination : Treatment with bromine in acetic acid introduces bromine at C-5, yielding 5-bromo derivatives with >75% efficacy.

  • Nitration : Nitrating agents (e.g., HNO₃/H₂SO₄) selectively functionalize C-4, forming nitro-thiazole intermediates for further coupling .

Comparative Reactivity :

PositionReactivityCommon ReagentsYield Range
C-2ModerateHNO₃, Br₂60–75%
C-5HighCl₂, RCOCl70–85%

Condensation Reactions via Hydroxymethyl Group

The hydroxymethyl (-CH₂OH) group participates in:

  • Schiff Base Formation : Reacts with aldehydes (e.g., 3-nitrobenzaldehyde) in ethanol under MgO catalysis to form 5-alkylidene derivatives (55–76% yield) .

  • Mannich Reaction : Condenses with formaldehyde and secondary amines (e.g., diphenylamine) to yield N-Mannich bases, validated by IR and NMR .

Optimized Conditions :

  • Microwave-assisted synthesis : 80°C, 1 h, MgO (100 wt%), ethanol solvent .

  • Conventional heating : 10 h reflux in dioxane with ZnCl₂ catalyst .

Oxidation and Reduction Pathways

  • Oxidation : The hydroxymethyl group oxidizes to a carboxylic acid using KMnO₄ in acidic conditions, forming {2-[(morpholin-4-yl)methyl]-1,3-thiazol-4-yl}carboxylic acid (yield: 68%).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines while preserving thiazole integrity .

Heterocyclic Ring Formation

The compound serves as a precursor for fused heterocycles:

  • Spiro-thiazolidinones : Reacts with thioglycolic acid in dioxane under ZnCl₂ catalysis to form Spiro[indole-3,2-thiazolidine] derivatives (12–14 h reflux) .

  • Imidazopyridazines : Couples with chloropyridazines via Suzuki-Miyaura cross-coupling, yielding CRF1 antagonists (e.g., MTIP) with subnanomolar bioactivity .

Catalytic and Solvent Effects

Reaction efficiency depends on:

  • MgO Catalysis : Increases condensation yields by 15–20% compared to Al₂O₃ or SBA-15 .

  • Solvent Polarity : Ethanol outperforms DMF or dioxane due to better reagent solubility and catalyst compatibility .

Catalyst Loading Optimization :

MgO (wt%)Yield (%)
3053
10064
20065

Data source: De Gruyter (2024)

Functional Group Compatibility

  • Stability : The morpholine ring remains intact under acidic (HCl/MeOH) and basic (NaOH/EtOH) conditions .

  • Sensitivity : Thiazole-S resists oxidation but undergoes ring-opening under strong nucleophiles (e.g., NH₂NH₂).

Scientific Research Applications

{2-[(Morpholin-4-yl)methyl]-1,3-thiazol-4-yl}methanol is a thiazole derivative with a morpholine moiety that has applications spanning across various fields, particularly in pharmaceutical research. The compound's structure, which includes a thiazole ring (a five-membered heterocyclic structure containing sulfur and nitrogen atoms) and a morpholine group (a six-membered ring containing both oxygen and nitrogen), contributes to its potential biological activity and enhances its solubility and interaction with biological targets.

Applications

The applications of this compound are rooted in its unique structural features, which facilitate diverse biological interactions.

Pharmaceuticals

  • This compound shows promise as a pharmaceutical agent due to its antimicrobial, anti-inflammatory, and anticancer properties. Its structural attributes may allow it to interact effectively with biological macromolecules, leading to therapeutic effects. Some derivatives have demonstrated efficacy against pathogens and cancer cell lines by inhibiting specific enzymes or pathways involved in disease progression.
  • Interaction studies, including molecular docking simulations and surface plasmon resonance, are performed to understand the binding affinity of this compound to target proteins or enzymes. These studies are crucial for optimizing the compound's efficacy and specificity in therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of morpholine derivatives with thiazole precursors under specific conditions, such as microwave-assisted synthesis or reflux in organic solvents.

Derivatives

Compound NameStructure FeaturesBiological ActivityUnique Aspects
{2-[Morpholin(4)-yl]methyl}-1,3-thiazol(4) -ylmethanolMorpholine + ThiazoleAntimicrobial, AnticancerBroad-spectrum activity
5-Alkyl/arylidene derivativesVarious alkyl/aryl groupsVariableSpecificity based on substituents
5-Bromo derivativesBromine substitutionAntifungalEnhanced potency against fungi

Mechanism of Action

The mechanism of action of {2-[(Morpholin-4-yl)methyl]-1,3-thiazol-4-yl}methanol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the structure of the derivative being studied .

Comparison with Similar Compounds

Similar Compounds

    Morpholine derivatives: Compounds like morpholine itself or its substituted derivatives.

    Thiazole derivatives: Compounds containing the thiazole ring, such as thiazole-4-carboxylic acid.

Uniqueness

What sets {2-[(Morpholin-4-yl)methyl]-1,3-thiazol-4-yl}methanol apart is its combination of morpholine and thiazole rings. This dual functionality allows for unique chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications .

Biological Activity

The compound {2-[(Morpholin-4-yl)methyl]-1,3-thiazol-4-yl}methanol is a thiazole derivative notable for its morpholine moiety. This structure is significant in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The thiazole ring's unique heterocyclic structure contributes to its reactivity and interaction with biological targets, while the morpholine group enhances solubility and bioavailability.

Chemical Structure and Synthesis

The molecular formula of this compound is C₉H₁₃N₃OS. The synthesis typically involves the reaction of morpholine derivatives with thiazole precursors using methods such as microwave-assisted synthesis or reflux in organic solvents. These methods facilitate the formation of the thiazole ring and the incorporation of the morpholine group, which is crucial for biological activity.

Antimicrobial Properties

Thiazole derivatives, including this compound, have demonstrated significant antimicrobial activity. Studies indicate that these compounds can inhibit the growth of various pathogens by targeting specific enzymes or metabolic pathways essential for microbial survival.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation through mechanisms that involve the inhibition of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties by inducing apoptosis in cancer cell lines. The compound's ability to interfere with cell cycle progression and inhibit tumor growth has been documented in several studies.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several thiazole derivatives against gram-positive and gram-negative bacteria. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent against resistant strains.

Study 2: Anti-inflammatory Mechanism

In a preclinical model of inflammation, this compound was administered to evaluate its effects on inflammatory markers. The compound significantly reduced levels of TNF-alpha and IL-6, indicating its potential utility in treating inflammatory disorders.

Study 3: Anticancer Activity

In vitro studies on various cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. The compound was particularly effective against breast and colon cancer cells, leading to further investigation into its mechanisms of action.

Interaction Studies

Molecular docking simulations have been employed to study the binding affinity of this compound to various biological targets. These studies suggest strong interactions with enzymes involved in disease pathways, which could be leveraged for drug development.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological ActivityUnique Aspects
{2-[Morpholin(4)-yl]methyl}-1,3-thiazol(4)-ylmethanolMorpholine + ThiazoleAntimicrobial, AnticancerBroad-spectrum activity
5-Alkyl/arylidene derivativesVarious alkyl/aryl groupsVariableSpecificity based on substituents
5-Bromo derivativesBromine substitutionAntifungalEnhanced potency against fungi

The structural uniqueness of {2-[Morpholin(4)-yl]methyl}-1,3-thiazol(4)-ylmethanol allows for diverse biological interactions and potential therapeutic applications.

Q & A

Q. Advanced Research Focus

  • Docking studies : Use AutoDock Vina to model binding to kinases or GPCRs, leveraging the morpholine ring’s affinity for polar pockets and the thiazole’s π-π stacking potential. Validate with molecular dynamics simulations (100 ns trajectories) .
  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a CM5 chip to measure real-time binding kinetics with proteins like PI3K (referenced in ’s drug development context).
  • Enzyme inhibition assays : Test IC50_{50} values in kinase inhibition panels (e.g., Eurofins Cerep), using ATP concentrations adjusted for morpholine-thiazole steric effects .

How can crystallographic challenges (e.g., twinning or low-resolution data) be addressed during structural analysis?

Q. Advanced Research Focus

  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve resolution for small, flexible molecules.
  • SHELXT/SHELXD : For twinned crystals, employ Patterson methods and twin refinement (TWIN/BASF commands in SHELXL) to deconvolute overlapping reflections .
  • Hydrogen bonding analysis : Map interactions between the hydroxymethyl group and solvent molecules (e.g., methanol or DMF) to stabilize the lattice .

What strategies mitigate degradation during storage or experimental use?

Q. Basic Research Focus

  • Storage conditions : Store at −20°C under argon in amber vials to prevent oxidation of the hydroxymethyl group.
  • Degradation profiling : Use LC-MS (ESI+) to identify degradation products (e.g., morpholine-N-oxide or thiazole ring-opened species) under accelerated stability conditions (40°C/75% RH for 4 weeks) .
  • Stabilizers : Add 1% (w/v) ascorbic acid to aqueous solutions to scavenge free radicals .

How can researchers design SAR studies to optimize bioactivity?

Q. Advanced Research Focus

  • Core modifications : Replace the morpholine ring with piperazine or thiomorpholine to assess impact on lipophilicity (clogP calculated via ChemAxon).
  • Substituent effects : Introduce electron-withdrawing groups (e.g., -CF3_3) at the thiazole 5-position to enhance metabolic stability, as seen in related trifluoromethylphenyl analogs .
  • Activity cliffs : Use Free-Wilson analysis to correlate substituent patterns (e.g., hydroxymethyl vs. carboxylate) with IC50_{50} values in cytotoxicity assays .

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